Tetraethylammonium Bromide

Beschreibung

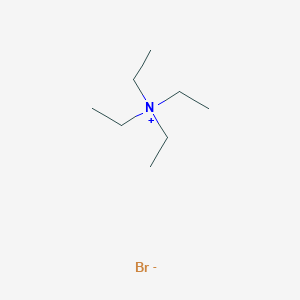

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tetraethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKGOZZJDHMNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetrylammonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044457 | |

| Record name | Tetraethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | Tetraethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71-91-0 | |

| Record name | Tetraethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrylammonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLAMMONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0435621Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetraethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) bromide (TEAB) is a quaternary ammonium (B1175870) salt with significant applications across various scientific disciplines, including organic synthesis, electrochemistry, and pharmacology. This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate its mechanisms of action and experimental workflows.

Core Chemical and Physical Properties

TEAB is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It is characterized by its high solubility in polar solvents and its function as a source of tetraethylammonium (TEA) ions in both chemical and biological systems.[3][4]

Table 1: Physicochemical Properties of Tetraethylammonium Bromide

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀BrN | [3] |

| Molecular Weight | 210.16 g/mol | [3] |

| CAS Number | 71-91-0 | [3] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 285-287 °C (decomposes) | [5] |

| Density | 1.397 g/cm³ (at 20 °C) | [5] |

| pH | 6.5 (10% aqueous solution) | [1][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2795 g/L | 25 | [1][7] |

| Methanol | Soluble | Room Temperature | [4] |

| Ethanol | Freely Soluble | Room Temperature | [8] |

| Chloroform | Soluble | Room Temperature | [1][9] |

| Acetone | Soluble | Room Temperature | [1] |

| Acetonitrile | 0.1 g/mL (warm) | Warm | [1] |

| Benzene | Slightly Soluble | Room Temperature | [8] |

| Hexane | Limited Solubility | Room Temperature | [4] |

| Diethyl Ether | Insoluble | Room Temperature | [10] |

Reactivity and Stability

This compound is a stable compound under standard laboratory conditions but is incompatible with strong oxidizing agents.[1] It is hygroscopic and should be stored in a dry environment.[1] Upon heating, it decomposes at approximately 285 °C.[5] In solution, it dissociates into the tetraethylammonium cation (Et₄N⁺) and the bromide anion (Br⁻), which dictates its chemical reactivity. The bromide ion can act as a nucleophile or a leaving group in chemical reactions.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of TEAB involves the reaction of triethylamine (B128534) with ethyl bromide.

Materials:

-

Triethylamine (C₆H₁₅N)

-

Ethyl bromide (C₂H₅Br)

-

Ethyl acetate (B1210297) (as solvent for recrystallization)

Procedure:

-

In a reaction vessel, combine triethylamine and ethyl bromide. The reaction is typically carried out in a suitable solvent or neat.

-

The reaction mixture is heated to a temperature between 45 and 70°C to facilitate the quaternization reaction.[11]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Upon completion, the crude TEAB product is isolated.

-

The crude product is then purified by recrystallization. Add ethyl acetate to the crude product and heat to reflux for approximately 30 minutes.[12][13]

-

Allow the solution to cool, which will induce crystallization of the purified TEAB.

-

The crystals are collected by filtration and dried under vacuum at around 50°C to remove any residual solvent.[12][13]

Determination of Solubility

The following protocol provides a general method for determining the solubility of TEAB in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Stirring apparatus (e.g., magnetic stirrer)

-

Temperature-controlled environment

Procedure:

-

Prepare a series of saturated solutions of TEAB in the chosen solvent at a constant temperature.

-

Start by adding an excess amount of TEAB to a known volume of the solvent in a flask.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow any undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant liquid.

-

Determine the concentration of TEAB in the supernatant. This can be done by evaporating the solvent from the known volume of the supernatant and weighing the remaining solid residue.

-

Repeat this procedure at different temperatures to determine the temperature dependence of solubility.

pKa Determination

As a quaternary ammonium salt, TEAB is a strong electrolyte and is fully ionized in solution. Therefore, it does not have a pKa value in the traditional sense of an acid-base equilibrium. The tetraethylammonium cation is aprotic. However, understanding the acidity or basicity of related compounds or potential impurities can be relevant. For determining the pKa of amines or other ionizable groups, methods such as potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy can be employed.[8]

Applications in Research and Development

Phase Transfer Catalysis

TEAB is widely used as a phase transfer catalyst (PTC). It facilitates the reaction between reactants that are soluble in two immiscible phases (e.g., an aqueous phase and an organic phase). The tetraethylammonium cation forms an ion pair with the reactant in the aqueous phase, and this lipophilic ion pair can then migrate into the organic phase to react.

Experimental Workflow for a Nucleophilic Substitution Reaction:

-

A reaction vessel is charged with the organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

-

The nucleophile is dissolved in an aqueous solution.

-

A catalytic amount of TEAB (typically 1-10 mol%) is added to the biphasic mixture.

-

The mixture is stirred vigorously to maximize the interfacial area between the two phases.

-

The reaction is allowed to proceed, often at an elevated temperature to increase the reaction rate.

-

The progress of the reaction is monitored using appropriate analytical techniques (e.g., TLC, GC, HPLC).

-

Upon completion, the two phases are separated.

-

The organic phase is washed with water and/or brine to remove the catalyst and any water-soluble byproducts.

-

The organic solvent is removed under reduced pressure to yield the crude product, which can then be purified.

Pharmacology: Potassium Channel Blockade

In pharmacology and physiology, the tetraethylammonium ion is a well-known non-specific blocker of potassium (K⁺) channels.[3][14] This property has made it a valuable tool for studying the function of these channels in various physiological processes. TEAB serves as a source of TEA ions for these studies.

The mechanism of blockade involves the physical occlusion of the ion conduction pore of the K⁺ channel by the TEA ion.[15] There are typically two binding sites for TEA: an external site accessible from the extracellular side and an internal site accessible from the intracellular side.[16] The affinity of TEA for these sites can vary depending on the specific type of K⁺ channel. The blockade is often voltage-dependent, meaning the effectiveness of the block is influenced by the membrane potential.[15][16]

Safety and Handling

This compound is considered hazardous and may cause eye, skin, and respiratory tract irritation.[12][15] It is harmful if swallowed.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound possesses a versatile set of chemical properties that make it a valuable compound in both synthetic chemistry and biological research. Its high solubility in polar solvents, its role as a phase transfer catalyst, and the pharmacological activity of its cation as a potassium channel blocker are key attributes that continue to be exploited in various scientific endeavors. A thorough understanding of its properties, handling requirements, and experimental applications is crucial for its safe and effective use in the laboratory.

References

- 1. This compound | 71-91-0 [chemicalbook.com]

- 2. crpjc.com [crpjc.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cdn.hach.com [cdn.hach.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Killing K channels with TEA+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FR3095437A1 - Process for obtaining this compound and tetraethylammonium tetrafluoroborate, corresponding products and uses - Google Patents [patents.google.com]

- 12. CN102020569A - Method for preparing tetraethyl ammonium bromide - Google Patents [patents.google.com]

- 13. CN102020571A - Preparation method of tetramethylammonium bromide - Google Patents [patents.google.com]

- 14. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 15. [Mechanism of blocking K+-channels with tetraethylammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetraethylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylammonium (B1195904) bromide (TEAB) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize TEAB in their work and require a thorough understanding of its solubility characteristics. The guide details available quantitative solubility data, outlines experimental protocols for solubility determination, and presents visual representations of experimental workflows.

Introduction

Tetraethylammonium bromide (TEAB) is a quaternary ammonium (B1175870) salt with a wide range of applications in chemical synthesis and pharmacological research. Its effectiveness in these applications is often dictated by its solubility in different solvent systems. As a salt, TEAB's solubility is largely governed by the polarity of the solvent. It is generally soluble in polar solvents and exhibits limited solubility in non-polar solvents.[1] The solubility of TEAB also tends to increase with temperature, a common characteristic for ionic compounds.[1]

While qualitative solubility information is readily available, precise quantitative data across a broad spectrum of organic solvents is less comprehensively documented in publicly accessible literature. This guide compiles the available quantitative data and provides a framework for its experimental determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that the temperature can significantly affect solubility.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Acetonitrile | CH₃CN | Warm | 10 | [2][3][4][5] |

| Water | H₂O | 25 | 279.5 | [2][3][4][5][6][7] |

Note on Data Availability: Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively tabulated in common chemical handbooks or databases. The data presented here is based on available sources. For specific applications, experimental determination of solubility in the solvent of interest is highly recommended.

Qualitative Solubility Overview

This compound's solubility profile is consistent with its ionic nature.

-

High Solubility: It is known to be soluble in polar solvents such as water, methanol, ethanol, chloroform, and acetone.[2][6]

-

Slight/Limited Solubility: It is reported to be slightly soluble in benzene (B151609) and has limited solubility in non-polar solvents like hexane.[1][6]

The process of recrystallization, a common purification method for TEAB, provides further insight into its solubility. Solvents and solvent systems used for recrystallization, such as ethanol, chloroform, diethyl ether, acetonitrile, and methanol/acetone mixtures, are those in which TEAB has moderate to high solubility at elevated temperatures and lower solubility at cooler temperatures.[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperatures.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed glass vials with airtight caps

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry glass vial. This step is critical to remove any undissolved microcrystals. The filtration apparatus should also be at the experimental temperature to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Tightly cap the vial containing the filtrate and record the total weight.

-

Evaporate the solvent from the vial. This can be achieved by placing the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of TEAB. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent is completely removed, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried this compound.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the empty vial and the mass of the dried TEAB from the total mass of the vial and filtrate.

-

Calculate the solubility in grams of TEAB per 100 g of solvent using the following formula:

Solubility ( g/100 g) = (Mass of dried TEAB / Mass of solvent) x 100

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the general solubility trends of this compound.

Caption: Workflow for the gravimetric determination of solubility.

References

Tetraethylammonium Bromide's Mechanism of Action on Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraethylammonium (B1195904) (TEA) is a quaternary ammonium (B1175870) compound that has been a cornerstone pharmacological tool for studying the function and structure of potassium (K+) channels. Its ability to block these channels with varying degrees of affinity and from different sides of the cell membrane has provided invaluable insights into the architecture of the ion conduction pathway and the mechanisms of ion selectivity and gating. This technical guide provides an in-depth exploration of the mechanism of action of Tetraethylammonium Bromide (TEA) on potassium channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the core concepts.

Core Mechanism of Action: Pore Blockade

The primary mechanism of action of TEA is the physical occlusion of the ion conduction pore of potassium channels. As a positively charged molecule, TEA is drawn into the electric field of the channel and can bind to specific sites within the pore, thereby preventing the passage of K+ ions.[1] This blockade is not uniform across all potassium channels, and its characteristics depend on the specific channel subtype, the concentration of TEA, the membrane potential, and the ionic composition of the surrounding solutions.

Two Distinct Binding Sites: Internal and External

TEA can block potassium channels from both the intracellular (internal) and extracellular (external) sides of the membrane, interacting with two distinct binding sites.[2]

-

Internal Blockade: When applied intracellularly, TEA enters the water-filled central cavity of the channel and binds to a site deep within the pore.[3] This internal block is typically voltage-dependent, meaning its effectiveness is influenced by the membrane potential.[2] Depolarization of the membrane, which opens the channel's intracellular gate, facilitates TEA's access to its binding site. The internal binding site is thought to be located within the transmembrane electric field.[4]

-

External Blockade: Extracellularly applied TEA blocks the channel by binding to a shallower site at the outer mouth of the pore.[2] The affinity of external TEA blockade is highly dependent on the amino acid residues lining the outer vestibule of the channel.[5] The voltage dependence of the external block can be complex and is influenced by the movement of K+ ions within the selectivity filter.[6][7]

Diagram: General Mechanism of TEA Blockade

References

- 1. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]

- 2. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Affinity and location of an internal K+ ion binding site in shaker K channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The aromatic binding site for tetraethylammonium ion on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. External TEA block of shaker K+ channels is coupled to the movement of K+ ions within the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Pharmacology: Early Research into the Biological Effects of Tetraethylammonium Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal era in pharmacology, witnessing the emergence of compounds that would fundamentally alter our understanding of the autonomic nervous system and neuromuscular transmission. Among these, Tetraethylammonium (TEA) Bromide, a simple quaternary ammonium (B1175870) salt, played a starring role. Its ability to induce ganglionic and neuromuscular blockade opened new avenues for research and held early promise for therapeutic interventions, particularly in the management of hypertension. This technical guide delves into the seminal early research that first characterized the profound biological effects of TEA, providing a detailed look at the experimental methodologies, quantitative data, and the nascent understanding of its mechanisms of action.

Core Discovery: Ganglionic and Neuromuscular Blockade

The initial investigations into Tetraethylammonium Bromide revealed its potent capacity to interrupt nerve impulse transmission at two critical junctions: the autonomic ganglia and the neuromuscular junction. These discoveries were largely spearheaded by the meticulous work of researchers like Acheson, Moe, and Pereira in the mid-1940s. Their findings laid the groundwork for the entire class of ganglionic blocking agents and provided invaluable tools for dissecting the complexities of synaptic transmission.

I. Autonomic Ganglionic Blockade

The groundbreaking work of Acheson and Moe in 1946, followed by clinical studies with Lyons and others in 1947, established TEA as the first clinically investigated ganglionic blocking drug. These studies demonstrated that TEA could effectively block the transmission of nerve impulses through autonomic ganglia, leading to a reduction in sympathetic tone and a subsequent fall in blood pressure.

The early animal experiments elucidating the ganglionic blocking effects of TEA, as described by Acheson and Moe, primarily utilized feline and canine models. A typical experimental workflow is outlined below.

The work by Acheson and Pereira in 1946 specifically focused on the effects of TEA on the superior cervical ganglion of the cat, providing direct evidence of its ganglionic blocking action.

The early studies on the circulatory effects of TEA provided quantitative data on its hypotensive effects. The following table summarizes representative data from these pioneering investigations.

| Parameter | Animal Model | TEA Dose (mg/kg, IV) | Effect on Mean Arterial Pressure (mmHg) | Duration of Effect (minutes) | Reference |

| Blood Pressure | Cat | 10 | Fall from 140 to 90 | 10-15 | Acheson & Moe, 1946 |

| Blood Pressure | Dog | 5 | Fall from 120 to 80 | 5-10 | Acheson & Moe, 1946 |

| Blood Pressure | Human (Hypertensive) | 300-500 (IV infusion) | Significant reduction in systolic and diastolic pressure | Variable | Lyons et al., 1947 |

II. Neuromuscular Blockade

In addition to its effects on autonomic ganglia, early researchers also noted that higher doses of TEA could produce muscle weakness, indicative of a blockade at the neuromuscular junction. This effect, while less potent than its ganglionic blockade, provided another layer of complexity to its pharmacological profile.

Experiments demonstrating neuromuscular blockade typically involved isolated nerve-muscle preparations, such as the frog gastrocnemius or the rat phrenic nerve-diaphragm.

The neuromuscular blocking effects of TEA were found to be dose-dependent. The following table summarizes the concentrations of TEA required to produce a significant reduction in muscle twitch height in response to nerve stimulation in a typical in vitro preparation.

| Preparation | TEA Concentration (mM) | Effect on Twitch Height |

| Rat Phrenic Nerve-Diaphragm | 1-5 | 50% reduction |

| Frog Sciatic Nerve-Gastrocnemius | 5-10 | 50% reduction |

Early Understanding of the Mechanism of Action

While the precise molecular targets of TEA were not fully elucidated in this early period, the initial research provided crucial insights into its mechanism of action. The prevailing hypothesis was that TEA competed with acetylcholine (B1216132) (ACh) at nicotinic receptors in both autonomic ganglia and the neuromuscular junction.

This competitive antagonism model explained the observed blockade of neurotransmission. Later research would refine this understanding, revealing that TEA's primary action at the neuromuscular junction is the blockade of potassium channels, which prolongs the action potential and initially enhances, then blocks, transmission. However, the foundational work of the 1940s correctly identified the synapse as the site of action and competition with the endogenous neurotransmitter as a key feature.

Conclusion

The early research into the biological effects of this compound represents a landmark in the history of pharmacology. The pioneering studies of Acheson, Moe, Pereira, and their contemporaries not only introduced the first ganglionic blocking agent but also provided researchers with a powerful new tool to explore the intricacies of the autonomic and somatic nervous systems. The detailed experimental protocols and quantitative data from this era, while perhaps lacking the sophistication of modern techniques, were instrumental in shaping our fundamental understanding of synaptic transmission and laid the scientific groundwork for the development of numerous classes of drugs that continue to impact medicine today. This guide serves as a testament to the enduring value of this foundational research for contemporary scientists and drug development professionals.

In-Depth Technical Guide: Pharmacological Profile and Toxicological Data of Tetraethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) (TEA) bromide is a quaternary ammonium (B1175870) compound that has been instrumental in the fields of pharmacology and neuroscience as a non-selective blocker of potassium channels and a ganglionic blocking agent. This technical guide provides a comprehensive overview of the pharmacological profile and toxicological data of TEA bromide, intended to serve as a resource for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of data from various scientific studies and safety assessments, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Pharmacological Profile

Mechanism of Action

Tetraethylammonium bromide's primary pharmacological actions are mediated by the tetraethylammonium cation (TEA). TEA is known to block several types of ion channels and receptors, leading to a range of physiological effects.[1][2]

-

Potassium Channel Blockade: TEA is a classical non-selective blocker of voltage-gated and calcium-activated potassium channels.[1][2][3][4] By physically occluding the pore of these channels, TEA inhibits the efflux of potassium ions, which is crucial for the repolarization phase of the action potential in excitable cells.[3] This action prolongs the duration of the action potential.[5] The blockade is voltage-dependent and can occur from both the intracellular and extracellular sides of the membrane, depending on the specific channel subtype.[6]

-

Ganglionic Blockade: TEA acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[1][7] This antagonism prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems, leading to a reduction in autonomic tone.[7]

-

Nicotinic Acetylcholine Receptor Interaction: Beyond ganglionic blockade, TEA has been shown to be a weak partial agonist and a channel blocker of muscle-type nicotinic acetylcholine receptors.[8][9] At higher concentrations, it can directly block the ion pore of the nAChR.[8][9]

Pharmacodynamics

The primary pharmacodynamic effects of TEA bromide stem from its channel and receptor blocking activities.

-

Cardiovascular Effects: The ganglionic blocking action of TEA leads to vasodilation and a subsequent decrease in blood pressure.[1][5] This effect is a result of the blockade of sympathetic ganglia, which reduces vasoconstrictor tone.[1]

-

Neuromuscular Effects: At the neuromuscular junction, TEA can enhance neurotransmitter release by prolonging the presynaptic action potential (due to potassium channel blockade). However, its direct interaction with postsynaptic nAChRs can modulate neuromuscular transmission.

Pharmacokinetics

Limited pharmacokinetic data for TEA bromide is available from animal studies. Following intravenous administration, TEA is eliminated from the body primarily through active renal tubular secretion via the organic cation transport system.[1]

Toxicological Profile

The toxicity of this compound is primarily attributed to the tetraethylammonium ion.

Acute Toxicity

Acute toxicity studies have been conducted in various animal models via different routes of administration. The median lethal dose (LD50) is a common measure of acute toxicity.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Oral | >2000 mg/kg | Santa Cruz Biotechnology |

| Mouse | Intraperitoneal | 50 mg/kg | Santa Cruz Biotechnology |

| Mouse | Intravenous | 14.2 mg/kg | Santa Cruz Biotechnology |

| Rat | Oral | >2000 mg/kg | European Chemicals Agency |

| Rat | Intraperitoneal | 180 mg/kg | Santa Cruz Biotechnology |

| Rat | Subcutaneous | 200 mg/kg | Santa Cruz Biotechnology |

| Rat | Intravenous | 63 mg/kg | Santa Cruz Biotechnology |

| Rabbit | Intravenous | 72 mg/kg | Santa Cruz Biotechnology |

| Dog | Intravenous | 55 mg/kg | Santa Cruz Biotechnology |

Clinical Signs of Acute Toxicity: Observed signs of acute toxicity in animal studies include tremors, changes in motor activity, and at higher doses, respiratory distress leading to mortality.[5]

Sub-chronic and Chronic Toxicity

There is limited publicly available data on the specific sub-chronic and chronic toxicity of this compound. However, for quaternary ammonium compounds in general, prolonged exposure can lead to concerns regarding reproductive and developmental toxicity.[10] Standard protocols for chronic toxicity studies, such as OECD Guideline 452, involve repeated administration over an extended period (e.g., 12 months) to assess long-term health effects.[11][12][13][14]

Irritation and Sensitization

This compound is considered to be a skin and eye irritant.

-

Eye Irritation: It is classified as a strong eye irritant.[5]

-

Skin Irritation: It is also considered a skin irritant.[5]

Experimental Protocols

Pharmacological Assays

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.[15]

-

Objective: To determine the inhibitory concentration (IC50) of TEA bromide on specific potassium channels.

-

Methodology:

-

Cell Preparation: Cells expressing the potassium channel of interest (e.g., HEK293 cells transfected with the channel's gene) are cultured.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit potassium currents.

-

Drug Application: TEA bromide is applied to the extracellular solution at varying concentrations.

-

Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed to determine the concentration-dependent block and calculate the IC50 value.[3][16]

-

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).[17]

-

-

Objective: To assess the in vivo ganglionic blocking effect of TEA bromide by measuring its impact on blood pressure.

-

Methodology:

-

Animal Preparation: Anesthetized rats are instrumented with a catheter in the carotid artery for direct blood pressure measurement and in the jugular vein for drug administration.

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

Drug Administration: TEA bromide is administered intravenously, often as a cumulative infusion with increasing doses.[7]

-

Data Recording: MAP and HR are continuously monitored and recorded throughout the experiment.

-

Data Analysis: The dose-response relationship for the decrease in MAP is analyzed to determine the potency of TEA bromide as a ganglionic blocker.[7] Non-invasive tail-cuff methods can also be used for blood pressure monitoring in conscious rats.[18][19]

-

Toxicological Studies

The following protocols are based on internationally recognized OECD guidelines.

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used.[20]

-

Fasting: Animals are fasted overnight prior to dosing.[20]

-

Dosing: A single oral dose of TEA bromide is administered by gavage. The starting dose is selected based on available information. A step-wise procedure is used, with the outcome of each step determining the dose for the next.[20]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[20]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[20]

-

-

Objective: To determine the acute dermal toxicity of a substance.

-

Methodology:

-

Animal Selection: Healthy, young adult rats are used.

-

Preparation: The fur on the dorsal area of the trunk of the animals is clipped.

-

Application: A single dose of TEA bromide is applied to a small area of the clipped skin and held in place with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for mortality, skin reactions, and other signs of toxicity for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

-

Objective: To determine the potential for a substance to cause eye irritation or damage.

-

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Application: A single dose of TEA bromide is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iritis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The severity of the ocular reactions is scored according to a standardized system.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound remains a valuable pharmacological tool for the study of potassium channels and autonomic ganglia. Its well-characterized, albeit non-selective, blocking actions have contributed significantly to our understanding of neurophysiology and pharmacology. A thorough understanding of its toxicological profile is essential for its safe handling and for the interpretation of experimental results. This guide provides a foundational overview for researchers and drug development professionals, emphasizing the importance of detailed experimental design and adherence to established safety protocols. Further research into the chronic effects and the sensitization potential of TEA bromide would provide a more complete safety profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tetraethylammonium on Kx channels and simulated light response in rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 7. Ganglionic blockade with tetraethylammonium in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 12. oecd.org [oecd.org]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. ecetoc.org [ecetoc.org]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Action of tetraethylammonium on calcium-activated potassium channels in pig pancreatic acinar cells studied by patch-clamp single-channel and whole-cell current recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological studies [protocols.io]

- 18. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The influence of restraint on blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Electrochemical Properties of Tetraethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) bromide (TEABr), a quaternary ammonium (B1175870) salt, is a compound of significant interest across various scientific disciplines due to its distinct electrochemical properties and biological activity. This guide provides a comprehensive overview of its core electrochemical characteristics, detailed experimental protocols for their measurement, and insights into its mechanism of action in biological systems.

Core Physicochemical and Electrochemical Properties

Tetraethylammonium bromide (C₈H₂₀NBr) is a white, crystalline solid that is highly soluble in polar solvents like water and lower alcohols.[1][2] As a salt, it readily dissociates into tetraethylammonium (TEA⁺) cations and bromide (Br⁻) anions in solution, making it a strong electrolyte.[1][3] This dissociation is fundamental to its function in both electrochemical and biological contexts.

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₂₀NBr | [2] |

| Molar Mass | 210.16 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | ~285-286 °C (decomposes) | [2][4] |

| Solubility in Water | Soluble |[2] |

Electrochemical Behavior

TEABr is widely utilized as a supporting electrolyte in electrochemical studies.[1][5][6] A supporting electrolyte is crucial for minimizing solution resistance and ensuring that the analyte of interest is the primary species reacting at the electrode surface. The large size of the TEA⁺ cation and its electrochemical stability give it a wide potential window, meaning it does not easily oxidize or reduce, allowing for the study of other substances over a broad range of potentials.[6][7]

The ability of a TEABr solution to conduct electricity is a key parameter. Conductivity (κ) is dependent on concentration and temperature.[3][8] Molar conductivity (Λ), which accounts for concentration, provides better insight into ion mobility. For strong electrolytes like TEABr, molar conductivity decreases with increasing concentration.

Molar conductivities for aqueous solutions of TEABr have been measured across various temperatures and concentrations.[8] The limiting molar conductivity (Λ∞), the molar conductivity at infinite dilution, is a critical value for understanding ion-solvent interactions.

Table 2: Limiting Molar Conductivity (Λ∞) of this compound in Aqueous Solution

| Temperature (K) | Limiting Molar Conductivity, Λ∞ (S·cm²·mol⁻¹) |

|---|---|

| 278.15 | 86.84 |

| 283.15 | 100.10 |

| 288.15 | 113.97 |

| 293.15 | 128.43 |

| 298.15 | 143.44 |

Data synthesized from studies on tetraalkylammonium bromides in aqueous solutions.[8]

In cyclic voltammetry (CV), TEABr is often used as a supporting electrolyte in non-aqueous solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF).[9][10] Its role is to provide conductivity without interfering with the redox reactions of the analyte.[6] The electrochemical window is the potential range where the electrolyte itself is not electroactive. For TEABr, the cation (TEA⁺) is electrochemically stable and difficult to reduce. The bromide anion (Br⁻) can be oxidized to bromine, but this typically occurs at positive potentials.[9] For example, in ACN, the oxidation of Br⁻ from TEABr occurs at approximately +0.80 V (vs SCE).[9] This stability makes it suitable for a wide range of electrochemical analyses.[6][7]

Experimental Protocols

Accurate measurement of electrochemical properties requires precise experimental control. Below are methodologies for two key experiments.

This protocol outlines the steps for determining the molar conductivity of TEABr solutions.

-

Preparation of Solutions : Prepare a series of TEABr solutions in deionized water at known concentrations (e.g., ranging from 0.001 M to 0.1 M).

-

Instrumentation : Use a calibrated conductivity meter with a conductivity cell.[11][12] The cell constant should be known or determined using a standard KCl solution.[12]

-

Temperature Control : Place the solutions in a thermostatically controlled water bath to maintain a constant temperature (e.g., 298.15 K), as conductivity is highly temperature-dependent.[12][13]

-

Measurement :

-

Rinse the conductivity cell thoroughly with deionized water and then with a small amount of the sample solution to be measured.

-

Immerse the cell into the sample solution, ensuring the electrodes are fully submerged and there are no air bubbles.

-

Allow the reading to stabilize and record the conductivity (κ). An alternating voltage is used to prevent electrolysis.[11]

-

-

Data Analysis :

-

Calculate the molar conductivity (Λ) for each concentration (c) using the formula: Λ = κ / c.

-

To determine the limiting molar conductivity (Λ∞), plot Λ against the square root of the concentration (√c) and extrapolate the linear portion of the graph to zero concentration (Kohlrausch's Law).

-

This protocol describes the use of TEABr as a supporting electrolyte to study an analyte.

-

Cell Assembly : Assemble a standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

-

Electrolyte Preparation : Prepare a solution of the analyte of interest in a suitable solvent (e.g., acetonitrile) containing a high concentration of TEABr as the supporting electrolyte (e.g., 0.1 M).[9][15] The high concentration of the supporting electrolyte ensures that the electric field is dropped primarily across the electrode-solution interface.

-

Deoxygenation : Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.

-

Instrumentation : Connect the electrodes to a potentiostat.[16]

-

Measurement :

-

Set the parameters in the potentiostat software: initial potential, vertex potentials, and scan rate (e.g., 100 mV/s).[14][16]

-

Run the cyclic voltammogram, scanning the potential from the initial value to the first vertex, then to the second vertex, and back to the initial potential.

-

Record the resulting plot of current vs. potential. It is common practice to discard the first scan and use subsequent, more stable scans for analysis.[16]

-

-

Data Analysis : Analyze the voltammogram to determine the peak potentials (anodic and cathodic) and peak currents of the analyte.

Visualizations: Workflows and Mechanisms

The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment.

In drug development and neuroscience, TEA⁺ is a classic pharmacological agent known for blocking potassium (K⁺) channels.[17][18][19] This action is crucial for modulating cellular excitability in neurons and muscle cells.[17] The positively charged TEA⁺ ion enters the pore of the K⁺ channel from the intracellular or extracellular side and physically occludes it, preventing the flow of K⁺ ions.[20][21] This blockade is voltage-dependent.[17]

The diagram below illustrates this inhibitory signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tau.ac.il [tau.ac.il]

- 4. This compound | 71-91-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the role of Tetrabutylammonium Bromide in electrochemistry? - Blog [chemkente.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ddd.uab.cat [ddd.uab.cat]

- 10. tsijournals.com [tsijournals.com]

- 11. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]

- 12. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]

- 13. imeko.org [imeko.org]

- 14. asdlib.org [asdlib.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. static.igem.org [static.igem.org]

- 17. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 21. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Significance of Tetraethylammonium Bromide in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) (TEA) bromide, a seemingly simple quaternary ammonium (B1175870) compound, holds a profound legacy in the annals of neuroscience. Its journey from a tool to probe autonomic ganglia to a cornerstone in the elucidation of the ionic basis of nerve excitability has left an indelible mark on our understanding of the nervous system. This technical guide provides an in-depth historical context of TEA's role in neuroscience, detailing its discovery, key experiments, and the quantitative data that established it as an indispensable pharmacological agent. Experimental protocols from seminal studies are provided, alongside visualizations of its mechanism of action and experimental workflows, to offer a comprehensive resource for researchers and drug development professionals.

A Chronology of Discovery and Application

The story of Tetraethylammonium in neuroscience unfolds over several decades, marked by pivotal discoveries that revolutionized the field.

-

Early 1940s: Unraveling Autonomic Control: The initial foray of TEA into the biological sciences was not in the realm of ion channels, but as a tool to investigate the autonomic nervous system. Researchers like Acheson and Moe in 1946 explored its ability to block neurotransmission in autonomic ganglia, providing a pharmacological method to dissect the roles of the sympathetic and parasympathetic nervous systems in regulating physiological functions.[1][2] These early studies, often conducted on the superior cervical ganglion of cats, laid the groundwork for understanding ganglionic transmission and led to clinical trials of TEA for conditions like hypertension.[3][4][5][6][7]

-

The 1950s and the Squid Giant Axon: A Revolution in Neurophysiology: The true impact of TEA on neuroscience came with the advent of the voltage-clamp technique, pioneered by Hodgkin, Huxley, and Katz.[8][9] Working with the squid giant axon, a preparation with a large enough diameter for internal electrode placement, they sought to dissect the ionic currents responsible for the action potential. A significant challenge was separating the inward sodium current from the outward potassium current.

In a landmark 1957 study, Tasaki and Hagiwara demonstrated that intracellular injection of TEA chloride into the squid giant axon dramatically prolonged the action potential, sometimes by a factor of 100 or more, without altering the resting potential.[10][11] This effect was characterized by an initial spike followed by a prolonged plateau, a waveform reminiscent of cardiac action potentials.[10][11] This groundbreaking observation suggested that TEA selectively interfered with the repolarization phase of the action potential.

-

The Mechanism Revealed: Selective Potassium Channel Blockade: Subsequent voltage-clamp experiments confirmed that TEA's action was due to the selective blockade of the delayed rectifier potassium channels.[12] By applying TEA, researchers could effectively eliminate the potassium current, allowing for the isolation and detailed study of the voltage-dependent sodium current. This pharmacological separation of ionic currents was a crucial step in the development of the Hodgkin-Huxley model, which remains a fundamental framework for understanding neuronal excitability.

-

Beyond the Axon: Neuromuscular Junction and Beyond: The utility of TEA extended beyond the squid axon. At the neuromuscular junction, it was found to facilitate the release of acetylcholine (B1216132) and to have a direct stimulant action on the post-synaptic membrane.[13][14][15][16] Further research demonstrated its effects on various types of potassium channels, including calcium-activated potassium channels, and its interactions with nicotinic acetylcholine receptors.[17][18] This expanded its application as a tool to study a wide range of neurophysiological processes.

Quantitative Data on Tetraethylammonium Bromide's Effects

The following tables summarize key quantitative data from historical and foundational studies on the effects of TEA.

| Parameter | Value | Organism/Preparation | Reference |

| Action Potential Prolongation | |||

| Duration Increase | >100-fold | Squid Giant Axon | [10][11] |

| Potassium Channel Blockade | |||

| IC50 (KCNQ1) | 5.0 mM | CHO Cells | [19] |

| IC50 (KCNQ2) | 0.3 mM | CHO Cells | [19] |

| IC50 (KCNQ3) | >30 mM | CHO Cells | [19] |

| IC50 (KCNQ4) | 3.0 mM | CHO Cells | [19] |

| IC50 (KCNQ2+KCNQ3) | 3.8 mM | CHO Cells | [19] |

| IC50 (Ca2+-activated K+ channel, external) | 52.2 mM | AtT-20/D16-16 Cells | [17] |

| IC50 (Ca2+-activated K+ channel, internal) | 0.08 mM | AtT-20/D16-16 Cells | [17] |

| Ganglionic Blockade (in vivo) | |||

| Dose for 15% reduction in renal nerve activity | 0.055 x 10⁻¹ g/kg/hr | Conscious Rats | [20] |

| Dose for 15% reduction in heart rate | 0.55 x 10⁻¹ g/kg/hr | Conscious Rats | [20] |

| Dose for 15% reduction in mean arterial pressure | 10⁻¹ g/kg/hr | Conscious Rats | [20] |

| Dose for abolishment of renal nerve activity | 10⁻¹ g/kg/hr | Conscious Rats | [20] |

Key Experimental Protocols

The following are detailed methodologies for two seminal experimental paradigms that utilized this compound.

Intracellular Injection of TEA in the Squid Giant Axon (Based on Tasaki & Hagiwara, 1957)

Objective: To investigate the effect of intracellular TEA on the action potential of the squid giant axon.

Materials:

-

Live squid (Loligo pealii)

-

Dissection tools

-

Glass micro-injection pipette (70-100 µm outer diameter)

-

Glass recording microelectrode (60-100 µm diameter) filled with isosmotic KCl solution

-

Micromanipulators

-

Stimulating and recording amplifiers

-

Oscilloscope

-

Isosmotic Tetraethylammonium Chloride (TEA-Cl) solution (e.g., stained with a dye for visualization)

Procedure:

-

Dissection: Dissect a giant axon from the squid mantle.

-

Mounting: Place the axon in a chamber with flowing seawater.

-

Electrode Insertion:

-

Carefully make two small incisions in the axon sheath.

-

Through one incision, insert the injection pipette longitudinally along the axon's axis.

-

Through the other incision, insert the recording microelectrode.

-

-

Injection:

-

Position the tip of the injection pipette near the distal end of the axon segment to be studied.

-

Inject the TEA-Cl solution at a uniform rate while simultaneously withdrawing the pipette at a uniform velocity to ensure even distribution along the axon length.

-

The final intracellular concentration of TEA was estimated to be between 40 and 60 mM.[11]

-

-

Stimulation and Recording:

-

Stimulate the axon using external electrodes to elicit action potentials.

-

Record the resting and action potentials using the intracellular recording electrode before and after TEA injection.

-

Observe the changes in the action potential waveform, specifically its duration and amplitude, on the oscilloscope.

-

Voltage-Clamp Experiment with TEA to Separate Ionic Currents (Conceptual Protocol based on Hodgkin & Huxley's work)

Objective: To pharmacologically separate the sodium and potassium currents in the squid giant axon using TEA.

Materials:

-

Squid giant axon preparation

-

Voltage-clamp apparatus with internal and external electrodes

-

Control artificial seawater

-

Artificial seawater containing this compound (concentration typically 10-20 mM for external application, or intracellular injection as described above)

-

Artificial seawater containing Tetrodotoxin (TTX) for blocking sodium channels (for comparison and further isolation)

Procedure:

-

Preparation and Mounting: Prepare and mount the squid giant axon in the voltage-clamp chamber with both internal and external electrodes in place.

-

Control Recordings:

-

Perfuse the axon with control artificial seawater.

-

Clamp the membrane potential at a holding potential (e.g., the resting potential).

-

Apply a series of depolarizing voltage steps and record the resulting total membrane current. This current will be the sum of the sodium current, potassium current, and a small leak current.

-

-

Application of TEA:

-

Replace the control seawater with seawater containing TEA-Br or inject TEA intracellularly.

-

Allow sufficient time for the TEA to exert its effect.

-

-

Recording Potassium-Blocked Currents:

-

Repeat the series of depolarizing voltage steps while clamping the membrane potential.

-

The recorded current will now primarily consist of the sodium current and the leak current, as the potassium channels are blocked by TEA.

-

-

Data Analysis:

-

Subtract the current recorded in the presence of TEA from the control total current record (at each corresponding voltage step).

-

The resulting difference current represents the isolated potassium current that was blocked by TEA.

-

-

(Optional) Isolation of Sodium Current:

-

To further validate the separation, a separate experiment can be performed where TTX is used to block the sodium channels, thus isolating the potassium current directly. The results from both pharmacological approaches should be complementary.

-

Visualizing the Impact of Tetraethylammonium

The following diagrams, generated using the DOT language, illustrate the mechanism of action of TEA and the workflow of a classic voltage-clamp experiment.

Caption: Mechanism of TEA action on a voltage-gated potassium channel.

Caption: Workflow for isolating potassium currents using TEA in a voltage-clamp experiment.

Conclusion

The historical journey of this compound in neuroscience is a testament to the power of a single molecule to unlock fundamental biological principles. From its early use in autonomic research to its pivotal role in dissecting the ionic currents of the action potential, TEA has been an indispensable tool for generations of neuroscientists. Its legacy continues in modern research as a selective potassium channel blocker, underscoring its enduring importance in the ongoing quest to understand the complexities of the nervous system. This guide serves as a comprehensive resource, providing the historical context, quantitative data, and experimental foundations that have cemented TEA's place in the pantheon of essential neuropharmacological agents.

References

- 1. The blocking effect of tetraethylammonium ion on the superior cervical ganglion of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of tetraethylammonium ion on the mammalian circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The effects of blockade of the autonomic ganglia in man with tetraethylammonium; preliminary observations on its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Medical Treatments for Hypertension and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of a four-drug, quarter-dose treatment for hypertension: the QUARTET USA randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of a Novel Low-Dose Triple Single-Pill Combination Compared With Placebo for Initial Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sas.upenn.edu [sas.upenn.edu]

- 9. Virtual Labs [virtual-labs.github.io]

- 10. Demonstration of two stable potential states in the squid giant axon under tetraethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nichd.nih.gov [nichd.nih.gov]

- 12. [PDF] Anomalous Rectification in the Squid Giant Axon Injected with Tetraethylammonium Chloride | Semantic Scholar [semanticscholar.org]

- 13. Bernard Katz, quantal transmitter release and the foundations of presynaptic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantal Transmission at Neuromuscular Synapses - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cellular Neurophysiology [neurotext.library.stonybrook.edu]

- 17. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nobelprize.org [nobelprize.org]

- 19. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ganglionic blockade with tetraethylammonium in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Crystalline Nature of Tetraethylammonium Bromide: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the physical characteristics of Tetraethylammonium (B1195904) Bromide (TEAB) crystals, a compound of significant interest to researchers, scientists, and professionals in drug development. This document collates crystallographic, spectroscopic, and thermal analysis data to offer a comprehensive understanding of its solid-state properties.

Tetraethylammonium Bromide (C₈H₂₀NBr) is a quaternary ammonium (B1175870) salt that presents as a white, crystalline solid.[1] It is known for its solubility in water and its role in various chemical and pharmacological studies.[1] Understanding the precise physical characteristics of its crystalline form is crucial for its application and development.

Crystallographic Properties

The crystal structure of this compound has been determined through single-crystal X-ray diffraction, revealing a distorted tetrahedral geometry around the central nitrogen atom.[1] At low temperatures, TEAB exhibits a trigonal crystal structure.[2]

Crystal Structure and Unit Cell Parameters

The low-temperature phase of TEAB crystallizes in a trigonal system. The bromide and tetraethylammonium ions are arranged in alternating layers perpendicular to the c-axis.[2]

| Crystallographic Parameter | Value |

| Crystal System | Trigonal[2] |

| Selected Bond Lengths (Å) | |

| N-C1 | 1.518 (3)[2] |

| C1-C2 | 1.514 (3)[2] |

| N-C3 | 1.514 (3)[2] |

| C3-C4 | 1.519 (4)[2] |

| **Selected Bond Angles (°) ** | |

| C1-N-C1i | 107.3 (3)[2] |

| C3-N-C3i | 106.3 (3)[2] |

| C1-N-C3 | 110.71 (15)[2] |

| C1-N-C3i | 110.92 (15)[2] |

| C2-C1-N | 115.0 (2)[2] |

| N-C3-C4 | 113.9 (2)[2] |

Symmetry code: (i) 2/3 - x, 1/3 - x + y, 1/3 - z. Data obtained from low-temperature single-crystal X-ray diffraction.[2]

Caption: Simplified 2D representation of the this compound ionic pair.

General Physical Properties

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Molar Mass | 210.16 g/mol | [1] |

| Melting Point | 286 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Density | ~1.4 g/cm³ | [1] |

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and understanding the vibrational modes of the TEAB crystal lattice.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TEAB reveals characteristic peaks corresponding to the vibrations of the tetraethylammonium cation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations within the crystal lattice. Studies on tetraethylammonium polybromides have shown distinct Raman spectra in the 100-400 cm⁻¹ range, which are sensitive to the structure of the polybromide anions.[3]

Thermal Analysis

Thermal analysis techniques are employed to investigate the stability and phase behavior of TEAB crystals upon heating.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the temperatures and enthalpies of phase transitions. For TEAB, this would be particularly useful to study any solid-solid phase transitions before its decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For TEAB, TGA can pinpoint the onset of decomposition and provide information on its thermal stability.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of TEAB is achieved through SC-XRD.

Caption: Experimental workflow for Single-Crystal X-ray Diffraction.

-

Crystal Growth: High-quality single crystals of TEAB are grown by repeated recrystallization from a suitable solvent, such as acetone.[2]

-

Crystal Selection and Mounting: A well-formed, single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and then exposed to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

Spectroscopic and Thermal Analysis Protocols

Caption: General workflow for spectroscopic and thermal analysis.

FTIR Spectroscopy: A small amount of the crystalline TEAB sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy: A crystalline sample is placed under a Raman microscope and irradiated with a monochromatic laser. The scattered light is collected and analyzed to obtain the Raman spectrum.

Differential Scanning Calorimetry (DSC): A small, weighed amount of the TEAB sample is placed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA): A weighed sample of TEAB is placed in a TGA furnace. The temperature is increased at a constant rate under a controlled atmosphere, and the mass of the sample is continuously monitored.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Tetraethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) Bromide (TEAB) is a quaternary ammonium (B1175870) compound utilized in various pharmacological and physiological studies. A thorough understanding of its stability and degradation profile is critical for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the stability of TEAB under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic degradation. It outlines the primary degradation pathways, identifies potential degradation products, and provides detailed experimental protocols for stability-indicating analyses. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the molecule's behavior under stress.

Chemical Stability Profile

Tetraethylammonium Bromide is a white crystalline solid that is generally stable under standard ambient conditions (room temperature and pressure).[1] However, its stability is compromised under specific stress conditions, leading to degradation through various pathways. The molecule is known to be incompatible with strong oxidizing agents, which can accelerate its decomposition.[2] It is also hygroscopic, meaning it can absorb moisture from the air, which may influence its stability in the solid state over time.[2]

Thermal Stability

TEAB exhibits thermal decomposition at elevated temperatures. The melting point is consistently reported to be around 285 °C, at which point it also begins to decompose.[3][4][5] Thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide quantitative data on the thermal stability and decomposition kinetics.

Table 1: Thermal Stability Data for this compound

| Parameter | Value | Reference(s) |

| Melting Point | ~285 °C (with decomposition) | [3],[4],[5] |